molecular formula C₈H₁₃N₃O₂ B1145973 ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate CAS No. 1002651-84-4

ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

Cat. No. B1145973
M. Wt: 183.21
InChI Key:
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Description

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H13N3O2 . It is used in organic synthesis .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, often involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3 + 2] cycloaddition with terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate can be represented by the SMILES string CCN1N=C(C(OC)=O)C(N)=C1 . The InChI code for this compound is 1S/C6H9N3O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2,7H2,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a solid compound . It has a molecular weight of 155.16 . The compound should be stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .

Scientific Research Applications

    Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
    • The synthetic pathway often involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol .
    • The results of these applications have led to the development of numerous bioactive chemicals that are used in various treatments .

    Agrochemistry

    • Pyrazoles are also used in agrochemistry . However, the specific applications and methods of use in this field were not detailed in the sources I found.

    Coordination Chemistry and Organometallic Chemistry

    • In coordination chemistry and organometallic chemistry, pyrazoles are often used as ligands . The specific applications, methods, and results in these fields were not detailed in the sources I found.

    Synthesis of Unique Chemicals

    • Sigma-Aldrich provides “Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate” as part of a collection of unique chemicals . However, Sigma-Aldrich does not collect analytical data for this product .

    Synthesis of Bioactive Chemicals

    • Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

    Antiviral Activity

    • Indole derivatives, which are structurally similar to pyrazole derivatives, have shown antiviral activity . For example, “methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate” showed inhibitory activity against influenza A .

    Synthesis of Unique Chemicals

    • Sigma-Aldrich provides “Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate” as part of a collection of unique chemicals . However, Sigma-Aldrich does not collect analytical data for this product .

    Synthesis of Bioactive Chemicals

    • Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

    Antiviral Activity

    • Indole derivatives, which are structurally similar to pyrazole derivatives, have shown antiviral activity . For example, “methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate” showed inhibitory activity against influenza A .

Safety And Hazards

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is considered hazardous. It can cause harm if swallowed (H302) and can cause serious eye irritation (H319) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

ethyl 4-amino-1-ethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-11-5-6(9)7(10-11)8(12)13-4-2/h5H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKFTFRNYGOITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

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